molecular formula C23H21N5O2S B2808346 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 852377-01-6

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2808346
CAS No.: 852377-01-6
M. Wt: 431.51
InChI Key: FMRUUGVDZULMRH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step reactions starting from readily available starting materials. The key steps may include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Thioether formation: This can be done by reacting the triazolopyridazine intermediate with a suitable thiol.

    Attachment of the indolinyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazolopyridazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding:

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one depends on its specific biological target. It may involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interfering with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Compounds with similar core structures but different substituents.

    Indolinyl derivatives: Compounds containing the indolinyl group with various modifications.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-2-30-18-9-7-17(8-10-18)23-25-24-20-11-12-21(26-28(20)23)31-15-22(29)27-14-13-16-5-3-4-6-19(16)27/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRUUGVDZULMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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